molecular formula C42H66O8Si B13446613 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS

Cat. No.: B13446613
M. Wt: 727.1 g/mol
InChI Key: NCHPJYOOHOUZTE-YQWHZLNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is a derivative of moxidectin, a macrocyclic lactone used primarily as a parasiticide. Moxidectin is a semisynthetic derivative of nemadectin and is widely used in veterinary medicine to treat animals such as dogs, cats, horses, cattle, and sheep.

Preparation Methods

The synthesis of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves multiple steps It is an intermediate used in the synthesis of other derivatives of moxidectinIndustrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other moxidectin derivatives.

    Biology: It is studied for its effects on various biological systems, particularly in relation to its parasiticidal properties.

    Medicine: It is used in the development of treatments for parasitic infections in animals.

    Industry: It is used in the production of veterinary medicines and other related products

Mechanism of Action

The mechanism of action of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound targets specific molecular pathways involved in the nervous system of parasites, making it highly effective as a parasiticide.

Comparison with Similar Compounds

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is unique compared to other similar compounds due to its specific functional groups and their arrangement. Similar compounds include:

    Moxidectin: The parent compound, widely used as a parasiticide.

    Ivermectin: Another macrocyclic lactone with similar parasiticidal properties.

    Abamectin: A related compound used in agriculture and veterinary medicine. The uniqueness of this compound lies in its specific modifications, which can enhance its efficacy and reduce side effects

Properties

Molecular Formula

C42H66O8Si

Molecular Weight

727.1 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-4',24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C42H66O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-38,43,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,35-,36+,37+,38+,41-,42+/m0/s1

InChI Key

NCHPJYOOHOUZTE-YQWHZLNDSA-N

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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